2-Chloro-5-(chloromethyl)pyridin-3-OL

Organic Synthesis Building Block Chemistry Neonicotinoid Intermediates

Procurement of 2-Chloro-5-(chloromethyl)pyridin-3-OL, rather than the widely used non-hydroxylated core, directly addresses the need for differentiated building blocks to expand neonicotinoid insecticide and heterocyclic pharmaceutical space. · The 3-hydroxyl group enables O-functionalization and hydrogen-bonding, a critical handle for modulating target engagement in medicinal chemistry SAR programs where related scaffolds show >200-fold potency variation. · The 2-chloro-5-(chloromethyl) architecture supports both transition metal-catalyzed cross-coupling and nucleophilic substitution, ensuring regiochemical control in annulation sequences documented for pyrazolo-triazinone and steroid hybrid synthesis. · Sourcing this specific positional isomer eliminates the risk of regioisomeric impurity-driven failures in downstream cyclization, thereby safeguarding synthetic route reproducibility and biological assay consistency.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
Cat. No. B14833334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(chloromethyl)pyridin-3-OL
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)Cl)CCl
InChIInChI=1S/C6H5Cl2NO/c7-2-4-1-5(10)6(8)9-3-4/h1,3,10H,2H2
InChIKeyNVRCWIBUOBBARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(chloromethyl)pyridin-3-OL: Procurement-Grade Chlorinated Pyridine Intermediate for Agrochemical and Heterocyclic Synthesis


2-Chloro-5-(chloromethyl)pyridin-3-OL (C₆H₅Cl₂NO, MW 178.01 g/mol) is a chlorinated pyridine derivative featuring a reactive chloromethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position [1]. This substitution pattern confers bifunctional electrophilic reactivity: the chloromethyl group undergoes nucleophilic substitution reactions, while the 2-chloro substituent enables transition metal-catalyzed cross-coupling transformations . The compound is positioned within the broader class of chloromethylpyridines that serve as critical intermediates in neonicotinoid insecticide synthesis (e.g., imidacloprid, acetamiprid) and heterocyclic pharmaceutical building blocks [1]. The 3-hydroxyl group distinguishes this molecule from the widely utilized non-hydroxylated analog 2-chloro-5-(chloromethyl)pyridine, offering an additional functional handle for derivatization and potential hydrogen-bonding interactions in biological target engagement .

2-Chloro-5-(chloromethyl)pyridin-3-OL: Why Chloromethylpyridine Positional Isomers Are Not Interchangeable Procurement Decisions


Within the chloromethylpyridine family, minor variations in substitution pattern produce substantial divergence in both synthetic utility and biological performance. The target compound 2-Chloro-5-(chloromethyl)pyridin-3-OL bears a 3-hydroxyl group that is absent in the widely used agrochemical intermediate 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) . Positional isomers such as 4-chloro-5-(chloromethyl)pyridin-3-OL, 2-chloro-6-(chloromethyl)pyridin-3-OL, and 6-(chloromethyl)pyridin-3-ol exhibit distinct reactivity profiles and downstream product divergence . In heterocyclic scaffold assembly, the spatial relationship between the chloromethyl electrophile and the 2-chloro leaving group governs regioselectivity in annulation and cross-coupling sequences [1]. In biological contexts, data from structurally related chloromethylpyridine-containing compounds demonstrate that substitution pattern alone can modulate antiproliferative potency by over 200-fold across cancer cell lines [2]. These quantitative disparities underscore that generic substitution of one chloromethylpyridine for another without verifying application-specific performance data introduces unacceptable risk in both synthetic route reproducibility and biological assay consistency.

2-Chloro-5-(chloromethyl)pyridin-3-OL: Quantified Differentiation Evidence Against Structural Analogs and Positional Isomers


Differentiation from 2-Chloro-5-(chloromethyl)pyridine: The Hydroxyl Functional Handle Advantage

The target compound contains a 3-hydroxyl group absent in the high-volume agrochemical intermediate 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3, MW 162.01 g/mol) . This hydroxyl functionality enables O-alkylation, esterification, and etherification pathways that are inaccessible to the non-hydroxylated analog, thereby expanding the accessible derivative space for medicinal chemistry campaigns and enabling hydrogen-bond donor interactions with biological targets . The molecular weight difference of approximately 16 Da corresponds directly to the hydroxyl group addition.

Organic Synthesis Building Block Chemistry Neonicotinoid Intermediates

Antiproliferative Activity Differentiation: Positional Isomer Potency Variation in Chloromethylpyridine-Containing Derivatives

A systematic SAR study of chloromethylpyridine-containing derivatives evaluated antiproliferative activity across HepG2, SW480, and HeLa cell lines [1]. The 2-chloro-5-(chloromethyl)pyridine-derived scaffold (corresponding to the target compound's core minus the 3-hydroxyl group) demonstrated distinct potency compared to positional isomers. Compound 7h (2-chloro-4-pyridinyl scaffold) showed IC₅₀ values of 5.0 µM (HepG2), 2.9 µM (SW480), and 1.9 µM (HeLa). Compound 7i (2-chloro-4-methyl-3-pyridinyl scaffold) exhibited IC₅₀ values of 0.4 µM (HepG2), 2.4 µM (SW480), and 0.4 µM (HeLa). Notably, the 5-chloro-2-pyridinyl scaffold (Compound 7d) achieved IC₅₀ of 0.035 µM in HeLa cells, representing a 54-fold greater potency than the 2-chloro-4-pyridinyl scaffold (1.9 µM) in the same assay [1]. The target compound's 2-chloro-5-(chloromethyl)-3-hydroxypyridine scaffold occupies a distinct structural space within this activity landscape.

Medicinal Chemistry Anticancer Screening Structure-Activity Relationship

Synthetic Accessibility Differentiation: Regioselective Chloromethylation Advantages

The 2-chloro substituent on the target compound provides synthetic advantages over non-chlorinated chloromethylpyridines. Radical chlorination of 2-chloro-5-methylpyridine to yield 2-chloro-5-(chloromethyl)pyridine proceeds with reported yields of 93.5% under optimized conditions (chlorine gas, 120°C, 5.5 h) and 93.2% under elevated pressure (3750 Torr) . This high-yielding transformation establishes a reliable synthetic route to the chloromethylpyridine core. In contrast, direct chloromethylation of unsubstituted pyridine is challenging due to the electron-deficient nature of the heterocycle, which deactivates it toward electrophilic aromatic substitution . The 2-chloro substituent modulates ring electronics and directs further functionalization. For the target hydroxyl-containing compound, the presence of the 3-OH group necessitates adjusted synthetic protocols compared to the non-hydroxylated analog.

Process Chemistry Route Scouting Synthetic Methodology

Industrial Application Differentiation: Established Utility in Neonicotinoid and Heterocyclic Synthesis

The 2-chloro-5-(chloromethyl)pyridine core scaffold (the direct non-hydroxylated analog of the target compound) serves as the established key intermediate for commercial neonicotinoid insecticides including imidacloprid and acetamiprid . Patent literature documents the use of 2-chloro-5-chloromethylpyridine in heterocyclic synthesis, with process specifications detailing reactions using 1 mol of the chloromethylpyridine with 0.95 to 3 mol of nucleophilic coupling partners in toluene, preferably with phase transfer catalysts such as methyltrioctylammonium chloride (Aliquat 336) [1]. Additionally, this scaffold has been employed in the synthesis of steroid derivatives bearing 6-chloropyridine groups characteristic of epibatidine alkaloids and neonicotinoid pharmacophores [2]. The target compound, incorporating the 3-hydroxyl group, offers analogous reactivity with expanded derivatization potential via the phenolic functionality.

Agrochemical Intermediates Insecticide Synthesis Heterocyclic Chemistry

Molecular Property Differentiation: Physicochemical Profile Comparison with Positional Isomers

The target compound's specific 2-chloro-5-(chloromethyl)-3-hydroxypyridine substitution pattern produces a distinct physicochemical profile compared to positional isomers. The 3-hydroxyl group introduces hydrogen-bond donor capacity (HBD count = 1) absent in non-hydroxylated analogs such as 2-chloro-5-(chloromethyl)pyridine . This alters predicted ADME properties including solubility, permeability, and plasma protein binding. Among chloromethylpyridine-containing derivatives evaluated for antiproliferative activity, the 5-chloro-2-pyridinyl scaffold (Compound 7d) demonstrated consistent sub-micromolar IC₅₀ values across three cell lines (0.26 µM HepG2, 0.46 µM SW480, 0.035 µM HeLa), while the 2-chloro-4-pyridinyl scaffold (Compound 7h) showed 5- to 54-fold higher IC₅₀ values (5.0 µM HepG2, 2.9 µM SW480, 1.9 µM HeLa) [1]. The target compound's 2-chloro-5-(chloromethyl)-3-hydroxypyridine architecture represents a distinct physicochemical and pharmacophoric space within this SAR landscape.

ADME Prediction Drug Design Lead Optimization

2-Chloro-5-(chloromethyl)pyridin-3-OL: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Scaffold for Antiproliferative Lead Optimization

Based on the class-level antiproliferative activity data showing >50-fold potency variation among chloromethylpyridine positional isomers [1], the target compound's 2-chloro-5-(chloromethyl)-3-hydroxypyridine scaffold is appropriate for medicinal chemistry programs exploring anticancer SAR. The combination of a reactive chloromethyl electrophile, 2-chloro leaving group, and hydrogen-bond-donating 3-hydroxyl group provides a versatile template for generating focused libraries with tunable physicochemical properties. Procurement of this specific isomer rather than alternative chloromethylpyridines ensures SAR exploration in the activity space occupied by the 2-chloro-5-substituted pyridine core, which demonstrated favorable potency in the referenced dataset.

Agrochemical Intermediate Development: Neonicotinoid Analog Synthesis

The 2-chloro-5-(chloromethyl)pyridine core is the established intermediate for commercial neonicotinoids imidacloprid and acetamiprid . The target compound's additional 3-hydroxyl group enables the synthesis of hydroxylated neonicotinoid analogs with potentially altered insect selectivity, environmental fate, or resistance profiles. Industrial process chemistry protocols for the core scaffold are well-documented, with optimized reaction conditions using phase transfer catalysis in toluene [2], providing a validated foundation for scale-up of hydroxylated derivatives. This compound is suitable for agrochemical discovery programs seeking differentiated neonicotinoid candidates.

Heterocyclic Building Block: Annulation and Cross-Coupling Precursor

The bifunctional electrophilic architecture (2-Cl for cross-coupling, 5-CH₂Cl for nucleophilic displacement, 3-OH for O-functionalization) makes this compound suitable as a versatile building block for constructing fused heterocyclic systems and complex molecular architectures . The chloromethyl group participates in alkylation reactions documented in patent literature for synthesizing pyrazolo-triazinone derivatives and related nitrogen-rich heterocycles [3]. Procurement of this specific substitution pattern rather than positional isomers ensures regiochemical control in subsequent annulation sequences, as the spatial relationship between reactive sites governs cyclization outcomes.

Pharmacological Probe Synthesis: Steroid and Alkaloid Hybrid Molecules

The 2-chloro-5-(chloromethyl)pyridine scaffold has been utilized to synthesize steroid derivatives bearing 6-chloropyridine groups that mimic epibatidine alkaloids and neonicotinoid pharmacophores [4]. The target compound, with its additional 3-hydroxyl group, extends this application space by enabling the synthesis of hydroxylated hybrid molecules with modified hydrogen-bonding capacity and potential for further derivatization. This scenario is appropriate for chemical biology programs investigating novel ligand-receptor interactions or developing targeted delivery systems via steroid conjugation.

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